![molecular formula C15H13N5 B12518059 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 796090-01-2](/img/structure/B12518059.png)

4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

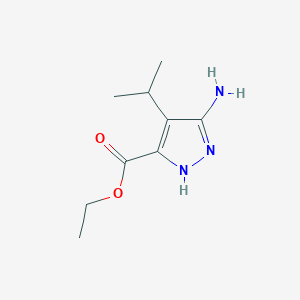

Descripción

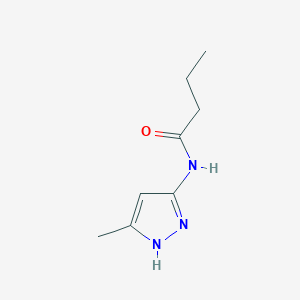

4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina es un compuesto azo aromático que se caracteriza por la presencia de una parte de quinolina unida a un anillo de benceno a través de un grupo diazenilo. Los compuestos azo son conocidos por sus colores vibrantes y se utilizan ampliamente como colorantes y pigmentos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina normalmente implica la diazotación de 2-aminoquinolina seguida de la unión con m-fenilendiamina. La reacción se lleva a cabo en un medio ácido, a menudo usando ácido clorhídrico, y a bajas temperaturas para garantizar la estabilidad de la sal de diazonio .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. La extracción con disolventes y la recristalización se utilizan comúnmente para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina sufre varias reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.

Reducción: La reducción del grupo azo puede dar lugar a aminas correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución electrofílica en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el ditionito de sodio y el polvo de zinc en condiciones ácidas.

Sustitución: Las reacciones de halogenación y nitración se llevan a cabo típicamente utilizando halógenos y ácido nítrico, respectivamente.

Principales productos formados:

Oxidación: Derivados de quinolina.

Reducción: Aminas correspondientes.

Sustitución: Derivados de benceno halogenados o nitrados.

4. Aplicaciones de la investigación científica

4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo de acción de 4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina implica su interacción con objetivos moleculares como el ADN. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función. Esto conduce a la inhibición de la transcripción y la replicación del ADN, que es la base de sus actividades antimicrobianas y anticancerígenas .

Compuestos similares:

- 4-[(E)-(2-Nitrofenil)diazenil]benceno-1,3-diamina

- 4-[(E)-(3-Nitrofenil)diazenil]benceno-1,3-diamina

- 4-[(E)-(4-Nitrofenil)diazenil]benceno-1,3-diamina

Comparación: Si bien todos estos compuestos comparten el enlace azo y el anillo de benceno, la presencia de diferentes sustituyentes (por ejemplo, grupos nitro) altera significativamente sus propiedades químicas y actividades biológicas. 4-[(E)-(Quinolin-2-il)diazenil]benceno-1,3-diamina es único debido a la parte de quinolina, que confiere propiedades ópticas y biológicas distintas .

Comparación Con Compuestos Similares

- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diamine

- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diamine

- 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diamine

Comparison: While all these compounds share the azo linkage and benzene ring, the presence of different substituents (e.g., nitro groups) significantly alters their chemical properties and biological activities. 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine is unique due to the quinoline moiety, which imparts distinct optical and biological properties .

Propiedades

Número CAS |

796090-01-2 |

|---|---|

Fórmula molecular |

C15H13N5 |

Peso molecular |

263.30 g/mol |

Nombre IUPAC |

4-(quinolin-2-yldiazenyl)benzene-1,3-diamine |

InChI |

InChI=1S/C15H13N5/c16-11-6-7-14(12(17)9-11)19-20-15-8-5-10-3-1-2-4-13(10)18-15/h1-9H,16-17H2 |

Clave InChI |

FJDDFPHHBKRPAM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=C(C=C3)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)

![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)

![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)

![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)